5-Methylangelicin
Description
5-Methylangelicin (5-MA; CAS 73459-03-7), an angular furocoumarin (isopsoralen), is a photosensitizing agent structurally characterized by a fused furanocoumarin backbone with a methyl group at the 5-position . It exhibits biological activity in photodynamic therapy (PUVA) and has been studied for its mutagenic, carcinogenic, and anticancer properties . Unlike linear psoralens (e.g., 8-methoxypsoralen, 8-MOP), 5-MA forms only monofunctional DNA adducts upon UVA activation, which correlates with distinct mutagenic and carcinogenic profiles .
Properties
CAS No. |
73459-03-7 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
5-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C12H8O3/c1-7-6-10-9(4-5-14-10)12-8(7)2-3-11(13)15-12/h2-6H,1H3 |
InChI Key |
ZJVOHJVSTORGLI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CO2)C3=C1C=CC(=O)O3 |
Canonical SMILES |
CC1=CC2=C(C=CO2)C3=C1C=CC(=O)O3 |
Other CAS No. |
73459-03-7 |
physical_description |
5-methylisopsoralen is a white fibrous crystalline solid. (NTP, 1992) |
Synonyms |
5-methylangelicin 5-methylisopsoralen |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Classification
| Compound | Type | Adduct Type | CAS Number | Molecular Formula | Key Structural Feature |
|---|---|---|---|---|---|
| 5-Methylangelicin | Angular psoralen | Monofunctional | 73459-03-7 | C₁₂H₈O₃ | Methyl group at 5-position |
| 8-Methoxypsoralen | Linear psoralen | Bifunctional | 298-81-7 | C₁₂H₈O₄ | Methoxy group at 8-position |
| 4,5'-DMA | Angular psoralen | Monofunctional | 22975-76-4 | C₁₃H₁₀O₃ | Methyl groups at 4,5'-positions |
| 3-Carbethoxypsoralen | Linear psoralen | Monofunctional | 20073-24-9 | C₁₄H₁₂O₅ | Carbethoxy group at 3-position |
Key Differences :
- Adduct Formation: Linear psoralens (e.g., 8-MOP) form interstrand cross-links (bifunctional adducts), while angular psoralens like 5-MA and 4,5'-DMA form monofunctional adducts due to steric hindrance .
- Photodynamic Activity : 5-MA generates higher levels of reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide (O₂⁻), compared to 8-MOP and 5-MOP .
Mutagenicity and DNA Damage
*SCE = Sister Chromatid Exchange.
- Mechanistic Insight: 5-MA induces mutations primarily at 5' TpA and 5' ApT sites, similar to 8-MOP, despite forming only monoadducts . This suggests monoadducts alone are sufficient to cause mutagenic lesions .
Carcinogenic Potential
- Paradoxical Findings: Despite being less cytotoxic, monofunctional psoralens (5-MA, 4,5'-DMA) are more carcinogenic than bifunctional psoralens (8-MOP) due to reduced DNA repair efficiency of monoadducts, leading to persistent mutagenic damage .
Therapeutic Efficacy and Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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